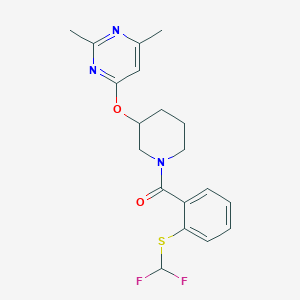
(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C19H21F2N3O2S, and its molecular weight is 393.45. The presence of multiple rings in the structure suggests that it could exhibit interesting stereochemistry.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the difluoromethylthio group could potentially undergo nucleophilic substitution reactions, and the methanone group could potentially be involved in condensation reactions .科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds featuring difluoromethyl groups and piperidinyl methanones have been synthesized and evaluated for their antimicrobial properties. For instance, Mallesha and Mohana (2014) reported on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives. These compounds showed significant activity against certain bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents Mallesha & Mohana, 2014.
Structural and Theoretical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating the structural versatility and potential for various scientific applications of such compounds Karthik et al., 2021.
Pharmacokinetics and Metabolism
Research on difluoropyrrolidinyl and pyrimidinyl substituted compounds has also explored their pharmacokinetics and metabolism. Sharma et al. (2012) examined a dipeptidyl peptidase IV inhibitor with a related structure, providing insights into its elimination pathways and metabolic transformations, which could inform the development of therapeutic agents Sharma et al., 2012.
Complex Formation and Stability
Pod'yachev et al. (1994) studied the complex formation and stability of 4,6-dimethyl-2-(1H)-pyrimidinone derivatives, which share the pyrimidinyl moiety with the queried compound. Their research into the coordination chemistry and stability constants of these complexes can guide the design of new materials and pharmaceuticals Pod'yachev et al., 1994.
特性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-12-10-17(23-13(2)22-12)26-14-6-5-9-24(11-14)18(25)15-7-3-4-8-16(15)27-19(20)21/h3-4,7-8,10,14,19H,5-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDBAUGXKUYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
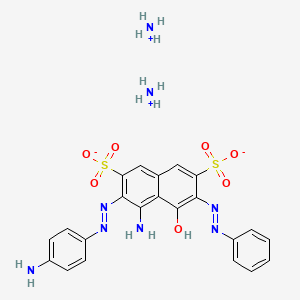


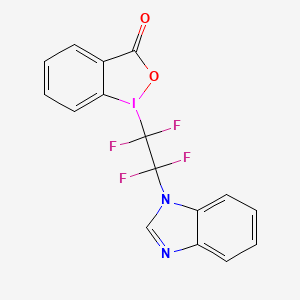

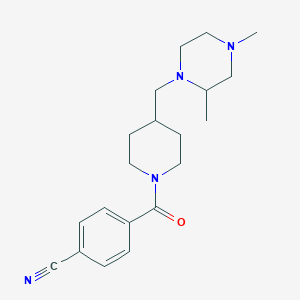
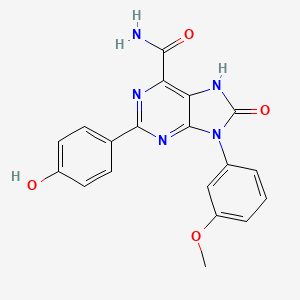

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)

